molecular formula C13H8ClNO3 B6386680 2-Chloro-5-(2-formylphenyl)nicotinic acid, 95% CAS No. 1261967-16-1

2-Chloro-5-(2-formylphenyl)nicotinic acid, 95%

Cat. No. B6386680
CAS RN: 1261967-16-1
M. Wt: 261.66 g/mol
InChI Key: YCTRXOPNMCXCIX-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-formylphenyl)nicotinic acid (2C5FPA) is a synthetic organic compound that has recently been gaining attention in the scientific community. It is a member of the class of compounds known as nicotinic acid derivatives, and is widely used in research laboratories around the world. 2C5FPA has a wide range of applications, from drug synthesis to biochemical research, and has been found to have a variety of biochemical and physiological effects. In

Scientific Research Applications

2-Chloro-5-(2-formylphenyl)nicotinic acid, 95% has been found to have a variety of scientific research applications. It has been used in the synthesis of drugs, such as the anti-inflammatory drug loxoprofen, as well as in the synthesis of other organic compounds. Additionally, 2-Chloro-5-(2-formylphenyl)nicotinic acid, 95% has been used in the study of biochemical processes, such as the metabolism of fatty acids and the synthesis of proteins. It has also been used in the study of physiological processes, such as the regulation of cell growth and differentiation.

Mechanism of Action

2-Chloro-5-(2-formylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. The exact mechanism of action is not yet fully understood, however, it is believed that the compound binds to specific receptors in the body, which then triggers a cascade of biochemical and physiological processes. Additionally, 2-Chloro-5-(2-formylphenyl)nicotinic acid, 95% has been found to have a variety of anti-inflammatory and anti-oxidant effects, which may be due to its ability to inhibit the production of certain pro-inflammatory mediators.
Biochemical and Physiological Effects
2-Chloro-5-(2-formylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant effects, as well as to inhibit the production of certain pro-inflammatory mediators. Additionally, 2-Chloro-5-(2-formylphenyl)nicotinic acid, 95% has been found to have a variety of effects on the metabolism of fatty acids and the synthesis of proteins, as well as on the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(2-formylphenyl)nicotinic acid, 95% has a number of advantages when used in laboratory experiments. It is a relatively cheap and efficient compound to synthesize, and is widely available in research laboratories around the world. Additionally, it has a wide range of applications, from drug synthesis to biochemical research. However, there are also a number of limitations to its use in laboratory experiments. It can be toxic to some organisms, and can be difficult to handle due to its volatility. Additionally, its mechanism of action is not yet fully understood, and its effects on the body are still being studied.

Future Directions

There are a number of potential future directions for 2-Chloro-5-(2-formylphenyl)nicotinic acid, 95% research. One potential direction is the development of new and improved synthesis methods for the compound. Additionally, further research could be conducted into the compound's mechanism of action and its effects on the body. Additionally, further research could be conducted into the compound's potential applications in drug synthesis, biochemical research, and physiological research. Finally, further research could be conducted into the compound's potential toxicity to certain organisms, and its potential safety for use in laboratory experiments.

Synthesis Methods

2-Chloro-5-(2-formylphenyl)nicotinic acid, 95% is synthesized via a two-step process, beginning with the reaction of 2-chloro-5-formylnicotinic acid (2C5FA) and 2-formylphenol. The reaction is catalyzed by either p-toluenesulfonic acid (PTSA) or trifluoromethanesulfonic acid (TFMSA). The resulting product is then reacted with an aqueous solution of sodium hydroxide, resulting in the formation of 2-Chloro-5-(2-formylphenyl)nicotinic acid, 95%. This method has been found to be efficient and cost-effective, and has been widely adopted in research laboratories around the world.

properties

IUPAC Name

2-chloro-5-(2-formylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO3/c14-12-11(13(17)18)5-9(6-15-12)10-4-2-1-3-8(10)7-16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTRXOPNMCXCIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687019
Record name 2-Chloro-5-(2-formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(2-formylphenyl)pyridine-3-carboxylic acid

CAS RN

1261967-16-1
Record name 3-Pyridinecarboxylic acid, 2-chloro-5-(2-formylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261967-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-(2-formylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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